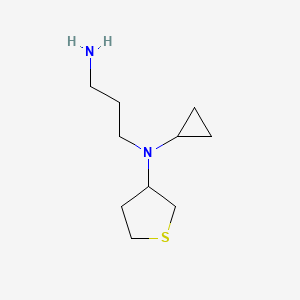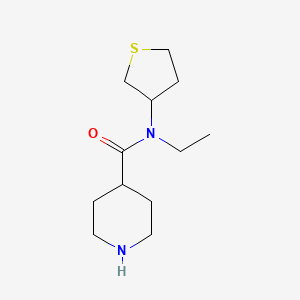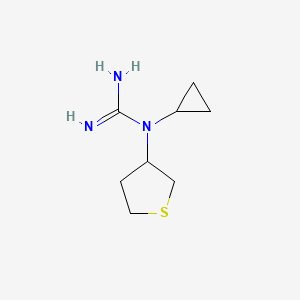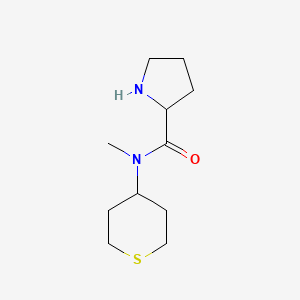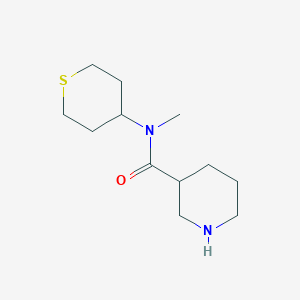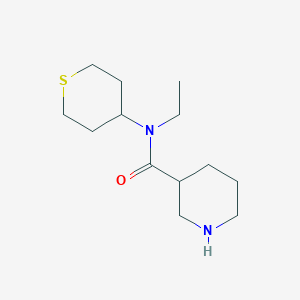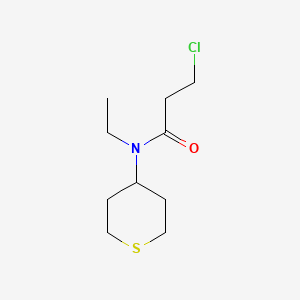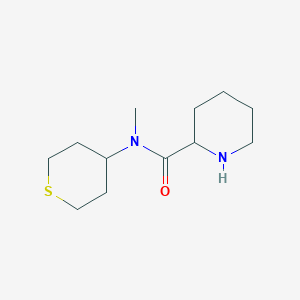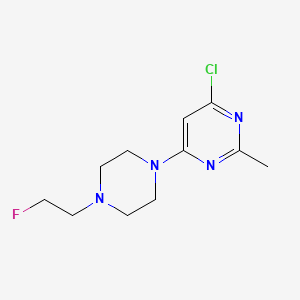
4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine, also known as CFPMP, is a pyrimidine molecule that has been studied in recent years for its potential applications in medicinal chemistry. This molecule has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral activities. CFPMP has been studied for its use in the synthesis of various therapeutic agents and its potential as a drug target.
Scientific Research Applications
Synthesis and Anti-proliferative Activities
A study by Parveen et al. (2017) involved the synthesis of compounds including 6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl moieties, which were evaluated for cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. Some compounds exhibited significant anti-proliferative activities, and molecular docking was performed against the Bcl-2 protein, revealing good binding affinity. The study emphasized the role of chromene and quinoline moieties in enhancing anti-proliferative activities when attached to pyrimidine and piperazine moieties (Parveen et al., 2017).
Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
Shahinshavali et al. (2021) detailed an alternative route for synthesizing a compound structurally similar to 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine, highlighting the potential for chemical synthesis and modification in medicinal chemistry applications (Shahinshavali et al., 2021).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine could be a specific receptor or enzyme in the body. For instance, it might interact with a particular subtype of serotonin receptors, which play a crucial role in regulating mood and cognition .
Mode of Action
Upon reaching its target, 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine might bind to the active site of the receptor, causing a conformational change that triggers a cascade of biochemical reactions .
Biochemical Pathways
The binding of 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine to its target could affect various biochemical pathways. For example, it might inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft and enhancing serotonergic signaling .
Result of Action
The action of 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine at the cellular level might lead to observable physiological effects. For instance, enhanced serotonergic signaling could result in improved mood or cognitive function .
properties
IUPAC Name |
4-chloro-6-[4-(2-fluoroethyl)piperazin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClFN4/c1-9-14-10(12)8-11(15-9)17-6-4-16(3-2-13)5-7-17/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHQUPHWDMKBLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477618.png)


